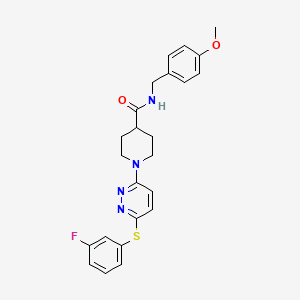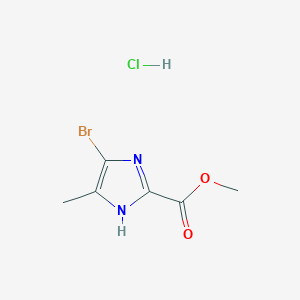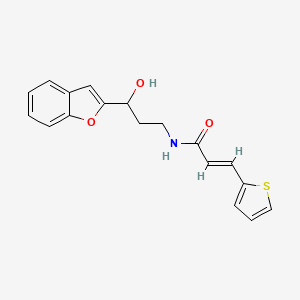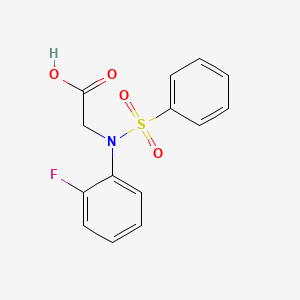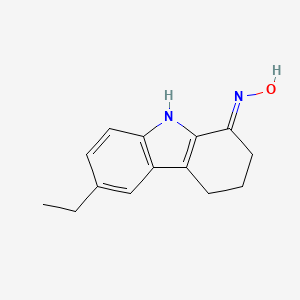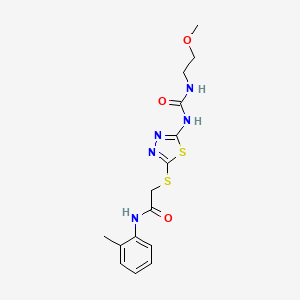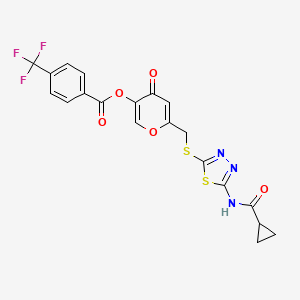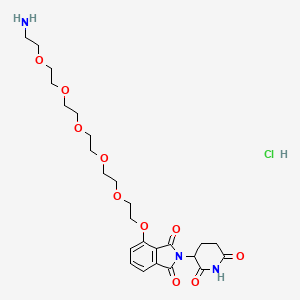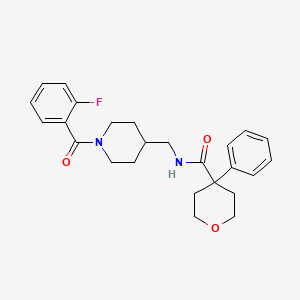
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a chemical compound that is related to a class of compounds known as fentanyl analogs . These compounds are often used in the development of new drugs .
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Applications De Recherche Scientifique
Antibacterial Activity
Compounds with the piperidin-4-yl moiety have been explored for their potential antibacterial properties. A study on N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which share a similar structure to the compound , revealed that these compounds could exhibit antibacterial effects against Staphylococcus aureus . This suggests that our compound may also be researched for its antibacterial applications, potentially leading to new treatments for bacterial infections.
Antimicrobial Drug Development
The structural modification of existing drug molecules is a common practice in developing new antimicrobial agents. Given the importance of the isoxazole ring and its derivatives in pharmaceutical applications, including antimicrobial activity, the compound’s structure could be a candidate for the development of new antimicrobial drugs .
Anti-Tubercular Agents
Piperidine derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Some derivatives have shown significant activity, indicating that our compound could be a potential scaffold for designing new anti-tubercular agents .
Alzheimer’s Disease Treatment
N-benzylpiperidine benzisoxazole derivatives are known to be selective inhibitors of the enzyme acetylcholinesterase (AChE), which is used in the treatment of Alzheimer’s disease. The compound , due to its structural similarity, may hold promise in the synthesis of drugs aimed at treating Alzheimer’s disease .
Antipsychotic Medication Synthesis
The compound is structurally related to paliperidone, an antipsychotic medication. This relationship suggests that it could be an intermediate in the synthesis of new antipsychotic drugs, potentially contributing to treatments for psychiatric disorders .
Pharmacological Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in drug design. The compound , with its piperidine core, could be part of the synthesis of biologically active piperidines, leading to a variety of pharmacological applications .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a piperidine nucleus, such as this one, have been found to exhibit a wide variety of biological activities . They are often utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
For instance, some piperidine derivatives act as inhibitors for certain enzymes, while others may interact with specific receptors .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, again depending on their specific therapeutic application .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely, and are influenced by factors such as the specific chemical structure of the compound, the route of administration, and the patient’s physiological condition .
Result of Action
Piperidine derivatives are known to exert a variety of effects at the molecular and cellular level, depending on their specific therapeutic application .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include the physiological environment within the body (such as pH and temperature), the presence of other drugs or substances, and the patient’s overall health status .
Propriétés
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3/c26-22-9-5-4-8-21(22)23(29)28-14-10-19(11-15-28)18-27-24(30)25(12-16-31-17-13-25)20-6-2-1-3-7-20/h1-9,19H,10-18H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCLUPVCTAMGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2871026.png)

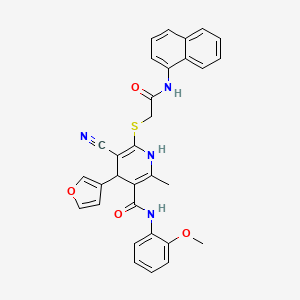

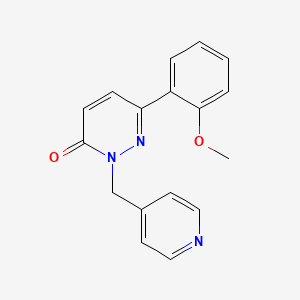
![5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2871035.png)
